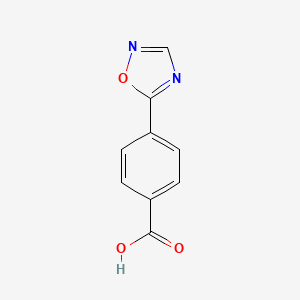

4-(1,2,4-Oxadiazol-5-yl)benzoic acid

説明

4-(1,2,4-Oxadiazol-5-yl)benzoic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the oxadiazole ring imparts unique properties to the compound, making it a valuable scaffold in drug discovery and development .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,4-Oxadiazol-5-yl)benzoic acid typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring . This reaction is often carried out in the presence of a base such as triethylamine or potassium carbonate in a suitable solvent like dichloromethane or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

化学反応の分析

Types of Reactions

4-(1,2,4-Oxadiazol-5-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the oxadiazole ring or the benzoic acid moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the oxadiazole ring or the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce hydroxylated or aminated derivatives .

科学的研究の応用

While the exact compound "4-(1,2,4-Oxadiazol-5-yl)benzoic acid" was not directly found in the search results, several related findings regarding oxadiazoles and their applications can provide insight. It's important to note that the search results highlight the broader applications of oxadiazoles, with some specifically mentioning benzoic acid derivatives within that class.

General Applications of Oxadiazoles

Oxadiazoles, as a chemical group, have a wide array of applications across various scientific fields . They are used in:

- Material Science: As photosensitizers and in liquid crystals .

- Biological Applications: Oxadiazole derivatives have demonstrated anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antioxidant, and anti-HIV activities .

Antimicrobial Research

The modification of 1,2,4-oxadiazole compounds has shown promise in treating gastrointestinal (GI) pathogens . Research indicates that these modified analogues could be potential leads for developing colon-targeted antimicrobial agents .

- Targeting GI Pathogens: By modifying 1,2,4-oxadiazoles with poorly permeable functional groups, researchers aim to target bacterial pathogens within the GI tract .

- Specific аналог Activity: One аналог, 26a , with a quaternary ammonium functionality, exhibited complete impermeability in Caco-2 cell monolayers while retaining activity against Clostridioides difficile and multidrug-resistant Enterococcus faecium .

- Minimum Inhibitory Concentration (MIC): Compound 1 exhibited a modest potency of 6 μg/mL against C. difficile, comparable to that of vancomycin (2 μg/mL) .

1,2,4-Oxadiazole Benzoic Acid Compounds

1,2,4-oxadiazole benzoic acid compounds have applications in treating or preventing diseases . Patent literature describes various derivatives of 3-[5-substituted-[1,2,4]oxadiazol-3-yl]-benzoic acids with different substituents at the 5-position of the oxadiazole ring . Examples include:

- 3-[5-(3-methylthiophen-2-yl)-1,2,4-oxadiazol-3-yl]benzoic acid

- 3-[5-(4-aminophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid

- 3-[5-(4-chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid

- 3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid

- 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid

- 3-[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid

Chemical Synthesis

- 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid can be used in chemical synthesis . For example, it can be reacted with tert-butyl 3-(aminomethyl)morpholine-4-carboxylate to produce an amide .

Readthrough-Inducing Activity

Triaryl derivatives with an oxadiazole ring have shown potential as therapeutic agents .

- KY-516: A novel triaryl derivative, exhibits potent readthrough-inducing activity and has potential as a therapeutic agent for Hurler syndrome .

- Structure-Activity Relationship: The position of heteroatoms in the oxadiazole and triazole rings impacts activity, suggesting that a nitrogen atom in the appropriate position may function as a hydrogen bond acceptor . Hydrophobic substituents were preferred for activity .

作用機序

The mechanism of action of 4-(1,2,4-Oxadiazol-5-yl)benzoic acid involves its interaction with various molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors . This interaction can modulate the activity of these targets, leading to the observed biological effects . For example, the compound may inhibit specific enzymes involved in inflammation or cancer progression .

類似化合物との比較

Similar Compounds

1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different biological activities.

1,2,5-Oxadiazole: Known for its use in the synthesis of energetic materials.

1,3,4-Oxadiazole: Exhibits a range of pharmacological properties, including antimicrobial and anticancer activities.

Uniqueness

4-(1,2,4-Oxadiazol-5-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoic acid moiety enhances its solubility and potential for further functionalization . Additionally, the 1,2,4-oxadiazole ring is known for its stability and versatility in drug design .

生物活性

4-(1,2,4-Oxadiazol-5-yl)benzoic acid is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed examination of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an oxadiazole ring attached to a benzoic acid moiety. The presence of the oxadiazole ring is significant as it contributes to the compound's biological properties. The molecular weight of this compound is approximately 190.16 g/mol, which is relevant for pharmacokinetic studies.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

- Antimicrobial Activity : Compounds with the 1,2,4-oxadiazole motif have demonstrated significant antibacterial and antifungal properties. They act by disrupting bacterial cell membranes and inhibiting essential metabolic processes .

- Anti-inflammatory Effects : Research indicates that derivatives of oxadiazoles can inhibit the production of inflammatory cytokines in lipopolysaccharide (LPS)-induced cells. This suggests a potential use in treating inflammatory diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on various studies:

Case Study 1: Antimicrobial Efficacy

In a study focused on modifying 1,2,4-oxadiazole compounds for enhanced antimicrobial activity, researchers discovered that certain structural modifications led to improved efficacy against multidrug-resistant strains of bacteria. The lead compound exhibited comparable activity to standard antibiotics like vancomycin .

Case Study 2: Anti-inflammatory Properties

A separate investigation into the anti-inflammatory properties of oxadiazole derivatives revealed that these compounds significantly reduced edema in animal models when administered at doses of 25 mg/kg. The results indicated that these compounds could be promising candidates for treating inflammatory conditions .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Studies have shown variable absorption rates and metabolic stability in vivo. For instance, modifications to the chemical structure can enhance solubility and bioavailability while reducing toxicity .

特性

IUPAC Name |

4-(1,2,4-oxadiazol-5-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)7-3-1-6(2-4-7)8-10-5-11-14-8/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZCSSHGLGUUOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=NO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1557358-41-4 | |

| Record name | 4-(1,2,4-oxadiazol-5-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。